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molecular formula C16H24BrNO2Si B8290520 6-Bromo-3,3-dimethyl-1-(2-trimethylsilylethoxymethyl)indolin-2-one

6-Bromo-3,3-dimethyl-1-(2-trimethylsilylethoxymethyl)indolin-2-one

Cat. No. B8290520
M. Wt: 370.36 g/mol
InChI Key: NECVQIXWWJXKQB-UHFFFAOYSA-N
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Patent
US09221816B2

Procedure details

A solution of 6-bromo-3,3-dimethylindolin-2-one (example 14a, 4.87 g, 20.3 mmol) in THF (135 ml) was cooled to 0° C. and a solution of sodium bis(trimethylsilyl)amide in THF (1M, 24.3 ml, 24.3 mmol) was added during 15 minutes. Then a solution of (2-(chloromethoxy)ethyl)trimethylsilane (4.27 g, 4.54 ml, 24.3 mmol) in THF (5 ml) was added during 15 minutes. After 4 hours at 0° C. the reaction mixture was poured into ice-water.
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
24.3 mL
Type
solvent
Reaction Step Two
Quantity
4.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:13])([CH3:12])[C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Cl[CH2:25][O:26][CH2:27][CH2:28][Si:29]([CH3:32])([CH3:31])[CH3:30]>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:13])([CH3:12])[C:7](=[O:11])[N:8]2[CH2:25][O:26][CH2:27][CH2:28][Si:29]([CH3:32])([CH3:31])[CH3:30])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
BrC1=CC=C2C(C(NC2=C1)=O)(C)C
Name
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
24.3 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.54 mL
Type
reactant
Smiles
ClCOCC[Si](C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C2C(C(N(C2=C1)COCC[Si](C)(C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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